(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine
Description
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Properties
IUPAC Name |
(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2/c1-3-9-26(10-4-1)13-7-23-32-30-19-15-28(16-20-30)25-29-17-21-31(22-18-29)33-24-8-14-27-11-5-2-6-12-27/h1-24H,25H2/b13-7+,14-8+,32-23?,33-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYLJPVFMGBKU-BRVKGTQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine, often referred to as a derivative of cinnamamide, has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes multiple aromatic rings and an imine functional group. Its molecular formula is C24H24N2, and it exhibits geometric isomerism due to the presence of double bonds.
Biological Activity Overview
Research indicates that the compound possesses various biological activities, particularly in the realm of neuropharmacology and anticancer properties. Below are key findings from recent studies:
Anticonvulsant Activity
A study examining related cinnamamide derivatives demonstrated significant anticonvulsant properties. For example, compounds similar to this compound showed efficacy in several seizure models, suggesting a potential for treating epilepsy. The mechanisms involved may include modulation of GABAergic neurotransmission, which is critical in seizure control .
Anticancer Properties
Several derivatives of cinnamamide have been investigated for their anticancer effects. Compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Anticonvulsant Efficacy : In a study involving various cinnamamide derivatives, one compound exhibited an ED50 value of 13.21 mg/kg in a mouse model for inducing seizures. This suggests that modifications to the phenyl ring and olefin linker can significantly affect anticonvulsant activity .
- Cytotoxicity Evaluation : A safety assessment conducted on related compounds indicated low cytotoxicity at concentrations up to 100 µM in HepG2 and H9c2 cell lines. This safety profile is promising for further development as therapeutic agents .
Data Tables
| Biological Activity | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | Frings Mouse Model | 13.21 | |
| Anticancer | MCF7 Cell Line | >100 | |
| Cytotoxicity | HepG2 Cell Line | >100 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Modulation of GABA Receptors : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.
- Induction of Apoptosis in Cancer Cells : The activation of intrinsic apoptotic pathways via caspase activation has been observed in related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
